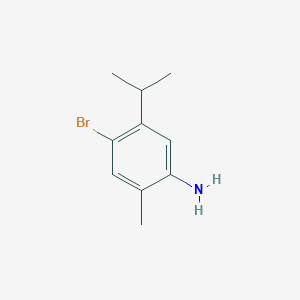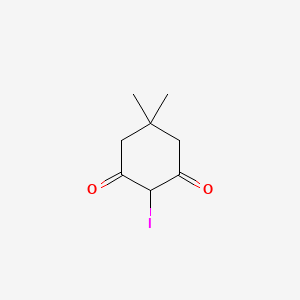
2-Iodo-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5,5-dimethylcyclohexane-1,3-dione is an organic compound that belongs to the family of cyclic diketones It is a derivative of 1,3-cyclohexanedione, where the hydrogen atom at the 2-position is replaced by an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5,5-dimethylcyclohexane-1,3-dione typically involves the iodination of 5,5-dimethylcyclohexane-1,3-dione (dimedone). One common method is the reaction of dimedone with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5,5-dimethylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction Reactions: The carbonyl groups can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexanediones.
Oxidation Reactions: Products include diketones or carboxylic acids.
Reduction Reactions: Products include alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Iodo-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including heterocycles and spiro compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential anticancer, antiviral, and antibacterial activities.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Analytical Chemistry: The compound is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Mecanismo De Acción
The mechanism of action of 2-Iodo-5,5-dimethylcyclohexane-1,3-dione depends on the specific application and reaction it is involved in. Generally, the compound acts as an electrophile due to the presence of the iodine atom, which can be readily displaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): A parent compound without the iodine substitution, commonly used in organic synthesis and analytical chemistry.
2-Chloro-5,5-dimethylcyclohexane-1,3-dione: A similar compound with a chlorine atom instead of iodine, used in similar applications but with different reactivity.
2-Bromo-5,5-dimethylcyclohexane-1,3-dione: Another halogenated derivative with bromine, used in organic synthesis and medicinal chemistry.
Uniqueness
2-Iodo-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The larger atomic size and lower electronegativity of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in biological and material science applications.
Propiedades
Fórmula molecular |
C8H11IO2 |
|---|---|
Peso molecular |
266.08 g/mol |
Nombre IUPAC |
2-iodo-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11IO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 |
Clave InChI |
RLDGHTZAXQFMCE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


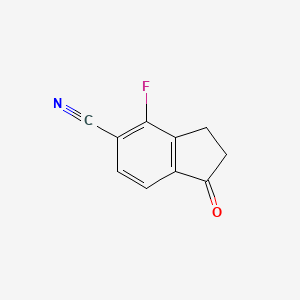
![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)

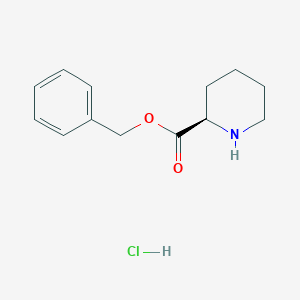
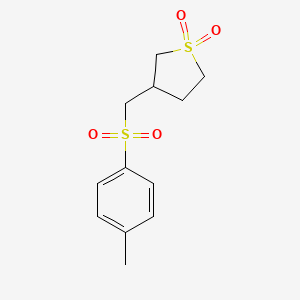

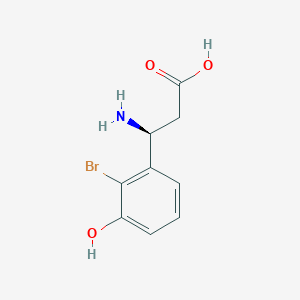
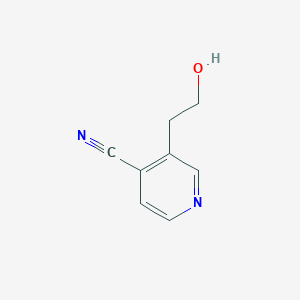
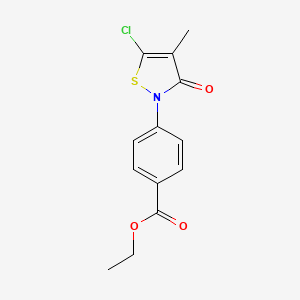
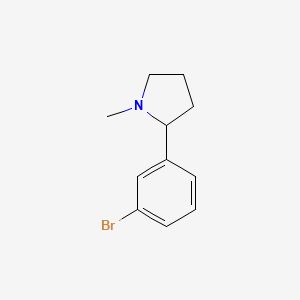
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
